Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

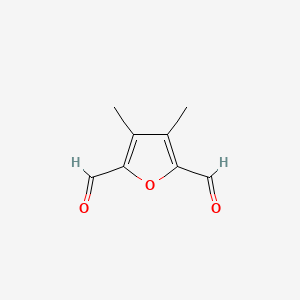

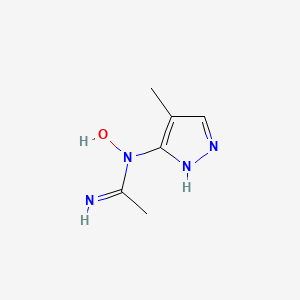

Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, also known as EDDMN, is a derivative of nicotinic acid, a naturally occurring compound found in plants and animals. EDDMN is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. It is used in scientific research to study the effects of AChE inhibition on various physiological and biochemical processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives Formation : Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate is a chemical entity used in various synthetic processes. For instance, derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine are formed when 2-amino-4,6-dimethylnicotinic acid arylamides are boiled with triethyl orthoformate in acetic anhydride (Demina & Konshin, 1992). Similarly, derivatives are obtained through ternary condensation of ethyl 2-amino-4,6-dimethylnicotinate with triethyl orthoformate and alrylamines. Moreover, when reacting with urea or ammonium thiocyanate, the ethyl ester or anilides of 2-amino-4,6-dimethylnicothinic acid are converted to 2,4-dioxo- or 4-oxo-2-thio-pyrido[2,3-d]pyrimidines respectively.

Bioactive Metabolites Production : This compound also plays a role in the production of bioactive metabolites. Specifically, it is isolated from Phomopsis cassiae, an endophytic fungus in Cassia spectabilis. The metabolites produced exhibit strong antifungal activity against phytopatogenic fungi and display cytotoxicity against human cervical tumor cell lines in vitro assays (Silva et al., 2005).

Regiospecific Deoxygenation : The compound is used in the regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates. This process involves preparing derivatives like ethyl [carboxy,6-14C2]-4-hydroxy-2-methyl-(6a), and -2,3,5-trimethyl-benzoate (6b) via hydrogenolysis of their 4-benzyloxy-2-(1-phenyl-1H-tetrazolyloxy)-derivatives. It also includes the synthesis of ethyl 2,4-dihydroxy-5,6-dimethyl-3-trideuteriomethylbenzoate (5d) through trideuteriomethylation of ethyl 2,3-dimethyl-4,6-dioxocyclohexanecarboxylate (10c), followed by dehydrogenation (Bartlett et al., 1983).

Anxiolytic Activity : 4-Amino-2,6-dimethylnicotinic acid esters and amides, derivatives of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, have shown anxiolytic activity in pharmacological studies. These studies were focused on exploring new effective anxiolytics among these derivatives, which were synthesized and characterized with respect to their anxiolytic activity (Glozman et al., 2001).

Phosphine-catalyzed Annulation : The compound is involved in a phosphine-catalyzed [4 + 2] annulation process, which synthesizes highly functionalized tetrahydropyridines. In this process, Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon and undergoes [4 + 2] annulation with N-tosylimines, forming adducts in excellent yields with complete regioselectivity (Zhu, Lan & Kwon, 2003).

Eigenschaften

IUPAC Name |

ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-4-15-10(14)7-8(12)5(2)6(3)11-9(7)13/h4H2,1-3H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYKRZNQIKTPSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(NC1=O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715935 |

Source

|

| Record name | Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate | |

CAS RN |

77629-51-7 |

Source

|

| Record name | Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol](/img/structure/B590152.png)

![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)